(1R,3aR,7aR)-1-[(1R)-1,5-Dimethyl-5-[(triethylsilyl)oxy]hexyl]octahydro-7a-methyl-4H-inden-4-one
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Overview
Description
The compound “(1R,3aR,7aR)-1-[(1R)-1,5-Dimethyl-5-[(triethylsilyl)oxy]hexyl]octahydro-7a-methyl-4H-inden-4-one” is a complex organic molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the indene ring system, the introduction of the triethylsilyl group, and the stereoselective formation of the chiral centers. Typical reagents and conditions might include:
Formation of the Indene Ring: This could involve cyclization reactions using catalysts such as palladium or nickel.
Introduction of the Triethylsilyl Group: This step might use triethylsilyl chloride in the presence of a base like pyridine.
Stereoselective Formation of Chiral Centers: This could involve asymmetric synthesis techniques using chiral catalysts or auxiliaries.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of the synthetic route to maximize yield and minimize cost. This might involve:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions.
Purification Techniques: Employing methods like chromatography or crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like PCC or DMP to convert alcohol groups to ketones or aldehydes.
Reduction: Using reducing agents like LiAlH4 or NaBH4 to reduce ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions to replace functional groups.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane)
Reduction: LiAlH4 (Lithium aluminium hydride), NaBH4 (Sodium borohydride)
Substitution: Nucleophiles like NaOH, KCN
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of substituted derivatives
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the synthesis of complex natural products or pharmaceuticals.
Biology
It might be studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
Industry
Possible uses in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. This might involve:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Binding to receptors and modulating their activity.
Pathways Involved: Specific biochemical pathways affected by the compound.
Comparison with Similar Compounds
Similar Compounds
- (1R,3aR,7aR)-1-[(1R)-1,5-Dimethyl-5-hydroxyhexyl]octahydro-7a-methyl-4H-inden-4-one
- (1R,3aR,7aR)-1-[(1R)-1,5-Dimethyl-5-methoxyhexyl]octahydro-7a-methyl-4H-inden-4-one
Uniqueness
The presence of the triethylsilyl group and the specific stereochemistry of the compound might confer unique properties, such as increased stability or specific biological activity.
Properties
IUPAC Name |
7a-methyl-1-(6-methyl-6-triethylsilyloxyheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46O2Si/c1-8-27(9-2,10-3)26-23(5,6)17-11-13-19(4)20-15-16-21-22(25)14-12-18-24(20,21)7/h19-21H,8-18H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBPDZGZFAVZPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC(C)(C)CCCC(C)C1CCC2C1(CCCC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46O2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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